
3-Carbamoyl-1,1-dimethyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1,1-dimethyl-urea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of a carbamoyl group attached to a dimethyl-substituted urea structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1,1-dimethyl-urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of dimethylamine with isocyanates under controlled conditions to form the desired urea derivative . Another approach involves the use of carbamoyl chlorides, which react with dimethylamine to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly processes. For instance, the reaction of dimethylamine with potassium isocyanate in water without organic co-solvents has been developed as a practical and efficient method . This approach not only ensures high yields but also minimizes environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-Carbamoyl-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Aplicaciones Científicas De Investigación
3-Carbamoyl-1,1-dimethyl-urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1,1-dimethyl-urea involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
N,N-Dimethylurea: Similar in structure but lacks the carbamoyl group.
N-Methyl-N’-carbamoylurea: Contains a carbamoyl group but differs in the substitution pattern.
N,N’-Dimethyl-N-carbamoylurea: Another related compound with different substitution.
Uniqueness: 3-Carbamoyl-1,1-dimethyl-urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a compound of significant interest .
Propiedades
Número CAS |
7710-35-2 |
|---|---|
Fórmula molecular |
C4H9N3O2 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
3-carbamoyl-1,1-dimethylurea |
InChI |
InChI=1S/C4H9N3O2/c1-7(2)4(9)6-3(5)8/h1-2H3,(H3,5,6,8,9) |
Clave InChI |
RDFARSDVIWJBII-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


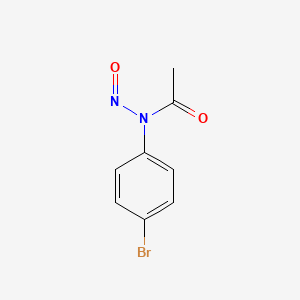

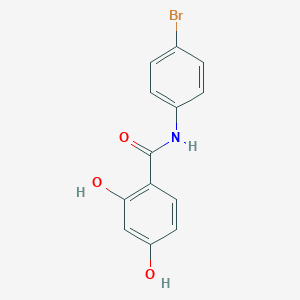
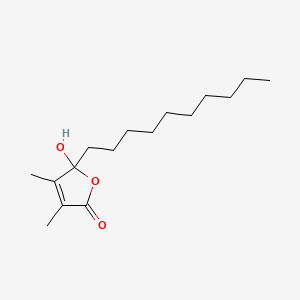
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)


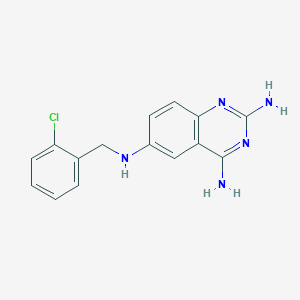
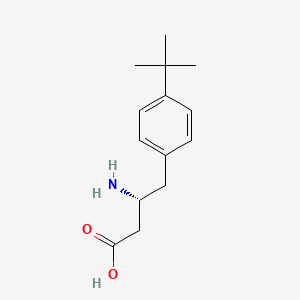

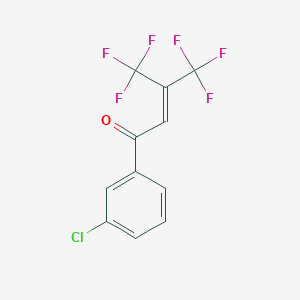
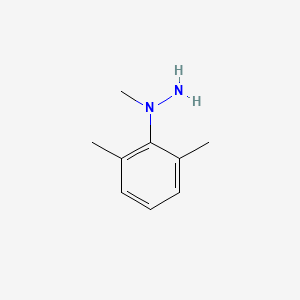
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)

